amino]benzoyl]oxy]benzoic acid CAS No. 30119-19-8](/img/structure/B12839435.png)
2-[[3-[[(Dichlorofluoromethyl)thio](trifluoromethyl)amino]benzoyl]oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid is a complex organic compound with the molecular formula C₁₆H₉Cl₂F₄NO₄S It is known for its unique chemical structure, which includes both dichlorofluoromethyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-[(Dichlorofluoromethyl)thio]aniline and 3-[(Trifluoromethyl)amino]benzoic acid. These intermediates are then subjected to a series of reactions, including acylation and esterification, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorofluoromethyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid include:
- 3-[(Dichlorofluoromethyl)thio]aniline
- 3-[(Trifluoromethyl)amino]benzoic acid
- 2-[(3-Fluorobenzyl)oxy]benzoic acid
Uniqueness
What sets 2-[3-[[(Dichlorofluoromethyl)thioamino]benzoyl]oxy]benzoic acid apart from similar compounds is its unique combination of dichlorofluoromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
30119-19-8 |
|---|---|
Formule moléculaire |
C16H9Cl2F4NO4S |
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
2-[3-[[dichloro(fluoro)methyl]sulfanyl-(trifluoromethyl)amino]benzoyl]oxybenzoic acid |
InChI |
InChI=1S/C16H9Cl2F4NO4S/c17-15(18,19)28-23(16(20,21)22)10-5-3-4-9(8-10)14(26)27-12-7-2-1-6-11(12)13(24)25/h1-8H,(H,24,25) |
Clé InChI |
NBTXKWRXRYHDFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC(=CC=C2)N(C(F)(F)F)SC(F)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



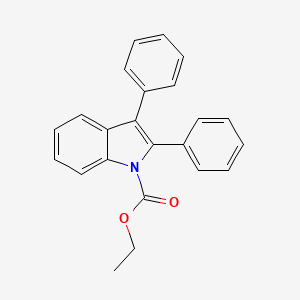
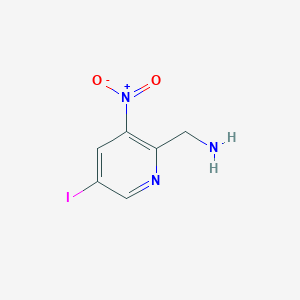





![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)
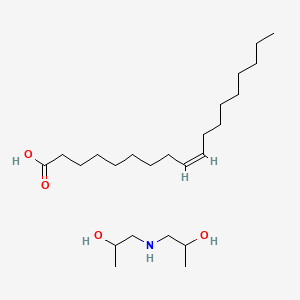

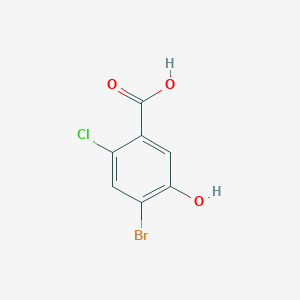
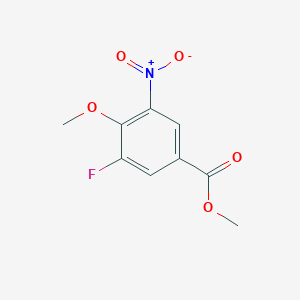
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
